molecular formula C42H66O15 B2486188 NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]- CAS No. 212055-71-5

NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-

Numéro de catalogue: B2486188
Numéro CAS: 212055-71-5
Poids moléculaire: 810.975
Clé InChI: IDUNGWJLADYQNW-JSXUMIJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]- is a useful research compound. Its molecular formula is C42H66O15 and its molecular weight is 810.975. The purity is usually 95%.
BenchChem offers high-quality NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzyme Inhibition and Diabetes Treatment

Beta-D-glucopyranose derivatives are being studied for their potential in inhibiting enzymes like glycogen phosphorylase (GP), which is a promising target for Type 2 diabetes treatment. The research focuses on designing inhibitors that bind to the catalytic site of GP, exploiting the cavity adjacent to the active site. Studies have included kinetic and crystallographic analyses to understand the enzyme-inhibitor interactions, aiding in the prediction and design of potent inhibitors (Gimisis, 2010).

Glycoprotein Processing and Specificity

Research on glucosidase II (G-II), an enzyme involved in glycoprotein processing, has revealed insights into its functioning. Studies show that the beta-subunit of G-II confers substrate specificity towards certain glycans, an understanding critical for therapeutic applications (Watanabe et al., 2009).

Inhibitor Discovery for Glycogen Phosphorylase

Human liver glycogen phosphorylase (hlGP), crucial in glycogen metabolism, has been studied for the development of new anti-hyperglycemic agents for type 2 diabetes. Research in this area has focused on glucopyranose-based compounds, examining their inhibitory effects and structural interactions with the enzyme, providing insights for future rational inhibitor design (Kyriakis et al., 2018).

Diagnostic Applications in Gaucher's Disease

Beta-glucosidase assays using synthetic glucosides, such as 4-methylumbelliferyl-beta-D-glucopyranoside, have been developed for the diagnosis of Gaucher's disease. These assays, based on leukocyte and fibroblast enzymes, have been crucial for understanding the disease's enzymatic defect and for potential carrier detection (Daniels & Glew, 1982).

Industrial Applications and Biotechnological Processes

The expression of beta-glucosidase genes from metagenomic data has been explored for various industrial applications, such as bioethanol production and food processing. Research in this area has focused on the efficient expression and activity assessment of these enzymes, leading to potential advancements in biotechnology (Nguyen Thi Quy et al., 2022).

Alpha-Glucosidase Inhibitor in Diabetes Treatment

Acarbose, an alpha-glucosidase inhibitor containing a beta-D-glucopyranose structure, is used in the treatment of type 2 diabetes. Its production and application highlight the significance of glucopyranose derivatives in therapeutic interventions, offering insights into the development of similar treatments (Wehmeier & Piepersberg, 2004).

High Throughput Screening for Gaucher Disease Therapeutics

Optimization of glucocerebrosidase enzyme assays for high throughput screening has been critical for identifying potential therapeutic compounds for Gaucher disease. This research has led to the development of sensitive and reproducible methods to screen for compounds that can stabilize and restore the function of mutated enzymes in this disease (Urban et al., 2008).

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O15/c1-37(2)23-9-12-41(6)24(39(23,4)11-10-25(37)55-35-31(50)28(47)29(48)32(56-35)33(51)52)8-7-20-21-17-38(3,19-44)13-15-42(21,16-14-40(20,41)5)36(53)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-50H,8-19H2,1-6H3,(H,51,52)/t21?,22-,23?,24?,25+,26-,27+,28+,29+,30-,31-,32+,34+,35-,38?,39+,40-,41-,42+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUNGWJLADYQNW-JSXUMIJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)CO)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.